molecular formula C8H3BrN2O4 B1450679 6-Bromo-2-cyano-3-nitrobenzoic acid CAS No. 1805520-19-7

6-Bromo-2-cyano-3-nitrobenzoic acid

Cat. No. B1450679
M. Wt: 271.02 g/mol
InChI Key: ZQGRWWVHQKUIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-cyano-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H3BrN2O41. It is not intended for human or veterinary use and is used only for research purposes1.



Synthesis Analysis

The synthesis of 6-Bromo-2-cyano-3-nitrobenzoic acid is not well documented in the literature. However, related compounds such as boronic esters have been synthesized using a radical approach23. The Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, is a widely used method for forming carbon-carbon bonds2.



Molecular Structure Analysis

The molecular structure of 6-Bromo-2-cyano-3-nitrobenzoic acid is not explicitly mentioned in the literature. However, the compound’s molecular formula, C8H3BrN2O4, provides some insight into its structure1.



Chemical Reactions Analysis

The specific chemical reactions involving 6-Bromo-2-cyano-3-nitrobenzoic acid are not well documented. However, nitro compounds, which are a class of nitrogen derivatives, are known to participate in a variety of reactions, including displacement reactions with nitrite ions4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 6-Bromo-2-cyano-3-nitrobenzoic acid are not well documented. However, it is known that the compound has a molecular weight of 271.02 g/mol1.


Safety And Hazards

Future Directions

The future directions for research on 6-Bromo-2-cyano-3-nitrobenzoic acid are not well documented. However, given its potential use in organic synthesis, it could be a subject of interest in the development of new synthetic methods3.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

6-bromo-2-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)4(3-10)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRWWVHQKUIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyano-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-cyano-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-cyano-3-nitrobenzoic acid
Reactant of Route 3
6-Bromo-2-cyano-3-nitrobenzoic acid
Reactant of Route 4
6-Bromo-2-cyano-3-nitrobenzoic acid
Reactant of Route 5
6-Bromo-2-cyano-3-nitrobenzoic acid
Reactant of Route 6
6-Bromo-2-cyano-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.